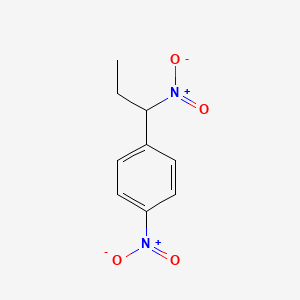
1-Nitro-4-(1-nitropropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-(1-nitropropyl)benzene is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzene, where a nitro group (NO2) is attached to the benzene ring at the para position, and another nitro group is attached to a propyl chain at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Nitro-4-(1-nitropropyl)benzene can be synthesized through several methods:
Nitration of 4-propylbenzene: This involves the nitration of 4-propylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired product.
Oxidation of 4-nitropropylbenzene: Another method involves the oxidation of 4-nitropropylbenzene using oxidizing agents such as potassium permanganate or chromium trioxide. This method is useful for introducing the nitro group at the 1-position of the propyl chain.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced separation techniques are often employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Nitro-4-(1-nitropropyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products Formed
Reduction: 1-Amino-4-(1-aminopropyl)benzene.
Substitution: 1-Halo-4-(1-halopropyl)benzene.
Oxidation: 1-Nitro-4-(1-carboxypropyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-(1-nitropropyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-(1-nitropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitro-4-propylbenzene: Similar structure but lacks the additional nitro group on the propyl chain.
4-Nitropropylbenzene: Similar structure but with the nitro group at a different position.
1-Nitro-2-(1-nitropropyl)benzene: Similar structure but with the nitro groups at different positions on the benzene ring.
Uniqueness
1-Nitro-4-(1-nitropropyl)benzene is unique due to the presence of two nitro groups, which impart distinct chemical and biological properties. The positioning of the nitro groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
126661-13-0 |
|---|---|
Molekularformel |
C9H10N2O4 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
1-nitro-4-(1-nitropropyl)benzene |
InChI |
InChI=1S/C9H10N2O4/c1-2-9(11(14)15)7-3-5-8(6-4-7)10(12)13/h3-6,9H,2H2,1H3 |
InChI-Schlüssel |
VLMYGZZWXFYHEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



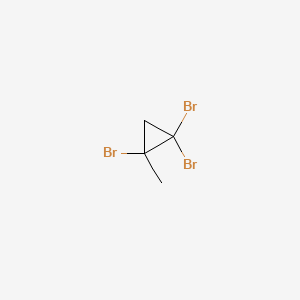
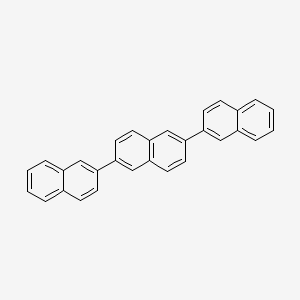
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
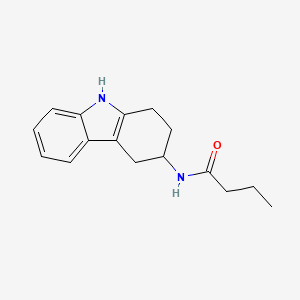


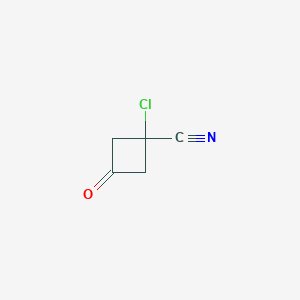
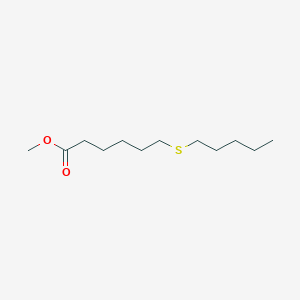
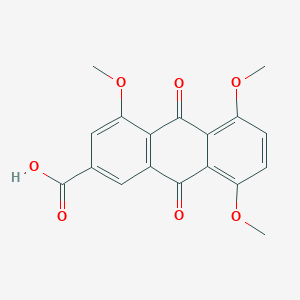
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)

![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
